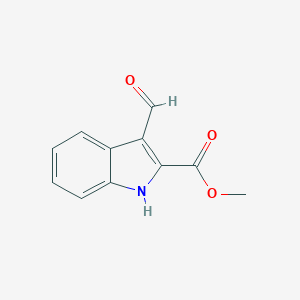

methyl 3-formyl-1H-indole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)10-8(6-13)7-4-2-3-5-9(7)12-10/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNXYIKVJPXHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352847 | |

| Record name | methyl 3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18450-26-5 | |

| Record name | Methyl 3-formyl-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18450-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-formyl-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-formyl-1H-indole-2-carboxylate: Physicochemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-formyl-1H-indole-2-carboxylate is a key heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. Its indole scaffold, functionalized with both an aldehyde and a carboxylate ester, provides a unique platform for the construction of more complex molecular architectures. The indole nucleus is a privileged structure in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, offering valuable insights for professionals in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | --INVALID-LINK--[2] |

| Molecular Weight | 203.19 g/mol | --INVALID-LINK--[2] |

| CAS Number | 18450-26-5 | --INVALID-LINK--[2] |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 186 - 188 °C (for the ethyl ester analog) | --INVALID-LINK-- |

| XLogP3-AA | 1.7 | --INVALID-LINK--[2] |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[2] |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--[2] |

Spectral Data Analysis

Spectroscopic data is essential for the structural elucidation and purity assessment of a compound. Although a complete set of published spectra for this compound is not available, the expected spectral features can be predicted based on its structure and data from closely related analogs.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the aldehyde proton, the methyl ester protons, and the N-H proton. The aromatic protons will likely appear as multiplets in the range of δ 7.0-8.5 ppm. The aldehyde proton should be a sharp singlet at a downfield chemical shift, typically around δ 10.0 ppm. The methyl ester protons will present as a singlet around δ 3.9 ppm. The N-H proton of the indole ring will be a broad singlet at a downfield region, likely above δ 11.0 ppm, and its position can be solvent-dependent.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will exhibit signals for the carbonyl carbons of the aldehyde and the ester, as well as the aromatic carbons of the indole ring and the methyl carbon of the ester. The aldehyde carbonyl carbon is expected to resonate around δ 185 ppm, while the ester carbonyl carbon will be in the region of δ 160-165 ppm. The aromatic carbons will appear in the range of δ 110-140 ppm. The methyl carbon of the ester will be observed at approximately δ 52 ppm.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be characterized by key absorption bands corresponding to the different functional groups. A broad peak in the region of 3200-3400 cm⁻¹ will correspond to the N-H stretching vibration of the indole ring. Strong carbonyl stretching bands are expected around 1720 cm⁻¹ for the ester and 1680 cm⁻¹ for the aldehyde. C-H stretching vibrations for the aromatic ring will be observed around 3100-3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring will appear in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (Predicted): The mass spectrum will show the molecular ion peak (M⁺) at m/z 203, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, leading to a fragment at m/z 172, and the loss of the formyl group (-CHO), resulting in a fragment at m/z 174.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of methyl 1H-indole-2-carboxylate.[3][4] This reaction introduces a formyl group at the electron-rich C3 position of the indole ring.

Vilsmeier-Haack Reaction: A Mechanistic Overview

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is an electrophilic iminium salt.[5] This reagent is typically generated in situ from the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5][6] The electron-rich indole ring then attacks the Vilsmeier reagent, leading to the formation of an intermediate which, upon hydrolysis during aqueous workup, yields the desired 3-formylindole derivative.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C11H9NO3 | CID 735825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to the Vilsmeier-Haack Formylation of Methyl 1H-indole-2-carboxylate

Abstract

The Vilsmeier-Haack reaction stands as a cornerstone of synthetic organic chemistry, providing a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic systems.[1] Its application to the indole nucleus is particularly significant, as indole-3-carboxaldehydes are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and biologically active natural products. This guide provides an in-depth mechanistic exploration of the Vilsmeier-Haack formylation as applied to a deactivated indole substrate, methyl 1H-indole-2-carboxylate. We will dissect the reaction from first principles, examining the formation of the electrophilic Vilsmeier reagent, the electronic factors governing the regioselectivity of the attack on the substituted indole ring, and the final hydrolysis to the desired product. This document integrates established theory with practical, field-proven protocols to serve as a comprehensive resource for professionals in chemical research and drug development.

The Vilsmeier-Haack Reaction: Core Principles

The Vilsmeier-Haack reaction is a chemical transformation that introduces a formyl group (-CHO) onto an activated aromatic substrate.[2] The process utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, typically phosphorus oxychloride (POCl₃), which react in situ to generate the true electrophile: a chloroiminium salt known as the Vilsmeier reagent.[3][4]

Formation and Nature of the Vilsmeier Reagent

The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This forms a transient adduct which subsequently collapses, eliminating a stable dichlorophosphate anion to generate the highly electrophilic N,N-dimethyl(chloro)methaniminium cation—the Vilsmeier reagent.[5][6] This reagent is a relatively weak electrophile compared to those generated in classical Friedel-Crafts reactions, rendering the Vilsmeier-Haack reaction highly selective for electron-rich substrates and tolerant of many functional groups.[7][8]

Caption: Logical flow for the in-situ generation of the Vilsmeier reagent.

Electronic Landscape of the Substituted Indole Nucleus

The reactivity and regioselectivity of electrophilic substitution on indole are governed by its inherent electronic properties.

Innate Reactivity of Indole

Indole is a π-excessive aromatic heterocycle, meaning the ten π-electrons are delocalized over nine atoms.[9] The lone pair of electrons on the nitrogen atom is integral to the aromatic system, significantly increasing the electron density of the pyrrole ring compared to the fused benzene ring.[9][10] Consequently, electrophilic aromatic substitution occurs preferentially on the five-membered ring.[9]

Attack at the C3 position is overwhelmingly favored over the C2 position. This preference is rooted in the stability of the cationic intermediate (the sigma complex or Wheland intermediate). When an electrophile attacks C3, the resulting positive charge can be delocalized over the C2 atom and, most importantly, onto the nitrogen atom without disrupting the aromatic sextet of the benzene ring.[9][11] In contrast, stabilizing the intermediate from a C2 attack requires breaking the benzene aromaticity, a significantly less favorable energetic pathway.[9]

Influence of the C2-Ester Substituent

The substrate , methyl 1H-indole-2-carboxylate, possesses a methyl ester group (-CO₂Me) at the C2 position. This group is electron-withdrawing by both induction and resonance, which deactivates the indole ring towards electrophilic attack compared to unsubstituted indole. However, the fundamental electronic preference for C3 substitution remains intact. The powerful electron-donating ability of the heterocyclic nitrogen atom still directs the incoming electrophile to the C3 position, which remains the most nucleophilic site on the ring system. Published syntheses confirm that formylation of 2-carboxyindoles proceeds smoothly at the C3 position.[12]

The Step-by-Step Mechanism of Formylation

The formylation of methyl 1H-indole-2-carboxylate proceeds through a well-defined, multi-step pathway involving electrophilic attack followed by hydrolysis.

Caption: The mechanistic pathway from substrate to formylated product.

-

Electrophilic Attack: The π-bond between C2 and C3 of the indole, acting as the nucleophile, attacks the electrophilic carbon of the Vilsmeier reagent. This forms a C-C bond at the C3 position and generates a cationic sigma complex, with the positive charge stabilized by resonance involving the nitrogen atom.[6]

-

Rearomatization: A weak base, such as the dichlorophosphate anion or another molecule of DMF, abstracts the proton from the C3 position. This collapses the sigma complex, restores the aromaticity of the pyrrole ring, and yields a neutral intermediate containing a C3-substituted iminium salt.

-

Hydrolysis: During aqueous workup, a water molecule attacks the electrophilic carbon of the iminium salt.[13] A series of proton transfers follows, leading to a hemiaminal-like intermediate. This intermediate is unstable and eliminates a molecule of dimethylamine to form the protonated aldehyde.[6][14]

-

Deprotonation: A final deprotonation step yields the stable, neutral product: this compound.

Experimental Protocol and Practical Considerations

The trustworthiness of a synthetic method lies in its reproducibility. The following protocol is a self-validating system, synthesized from established procedures for the formylation of indole derivatives.[12][15]

Detailed Step-by-Step Methodology

Materials:

-

Methyl 1H-indole-2-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Reagent Preparation (Vilsmeier Reagent Formation): In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0°C using an ice bath.

-

Addition of POCl₃: Add POCl₃ (1.2 eq.) dropwise to the cold DMF via the dropping funnel over 15-20 minutes. Maintain the temperature below 10°C. Causality Note: This slow, cold addition is critical to control the exothermic reaction that forms the Vilsmeier reagent and to prevent potential side reactions.

-

Reagent Stirring: Stir the resulting mixture at 0°C for 30 minutes, during which the Vilsmeier reagent forms as a crystalline solid or thick slurry.

-

Substrate Addition: Dissolve methyl 1H-indole-2-carboxylate (1.0 eq.) in anhydrous DCM and add this solution dropwise to the Vilsmeier reagent slurry at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Quenching and Hydrolysis: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate. Safety Note: This step is highly exothermic and releases gas. Perform in a fume hood with adequate space for gas evolution. Stir until the ice has melted and gas evolution ceases. This step hydrolyzes the iminium intermediate to the aldehyde and neutralizes excess acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure this compound.

Quantitative Data Summary

The following table provides typical parameters and expected outcomes for the Vilsmeier-Haack formylation of various indole substrates, offering a comparative baseline for experimental design.

| Indole Derivative | Reagent Ratio (Substrate:POCl₃:DMF) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Indole | 1 : 1.2 : 3 | 0 to 85 | 6 | 96 | [15] |

| 2-Methylindole | 1 : 1.5 : 4 | 98-100 | 3 | ~93 (mixture) | [15] |

| Ethyl indole-2-carboxylate | 1 : 1.2 : excess | 0 to RT | 2-4 | High (not specified) | [12] |

| 5-Methylindole | 1 : 1.2 : 3 | 0 to 85 | 6 | 88 | [15] |

Conclusion

The Vilsmeier-Haack reaction on methyl 1H-indole-2-carboxylate is a robust and highly regioselective transformation that reliably yields the corresponding 3-formyl derivative. A thorough understanding of the underlying mechanism—from the initial formation of the chloroiminium electrophile to the factors governing the C3 attack on a deactivated indole ring—is paramount for optimizing reaction conditions and troubleshooting potential issues. The electron-withdrawing nature of the C2-ester diminishes the overall nucleophilicity of the indole but does not alter the inherent preference for electrophilic substitution at the C3 position. The provided protocol represents a validated workflow, offering researchers a reliable method for accessing this valuable synthetic intermediate, which serves as a gateway to more complex molecular architectures in medicinal chemistry and materials science.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. bhu.ac.in [bhu.ac.in]

- 10. quora.com [quora.com]

- 11. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Vilsmeier-Haack reaction [chemeurope.com]

- 14. youtube.com [youtube.com]

- 15. benchchem.com [benchchem.com]

Spectroscopic Characterization of Methyl 3-formyl-1H-indole-2-carboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for methyl 3-formyl-1H-indole-2-carboxylate (C₁₁H₉NO₃, Molar Mass: 203.19 g/mol ).[1] This compound is a key heterocyclic building block in medicinal chemistry and drug discovery, making a thorough understanding of its structural and electronic properties through spectroscopic techniques paramount for researchers and scientists in the field. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of these spectra and providing a framework for the characterization of this and related indole derivatives.

Introduction

This compound is a bifunctional indole derivative featuring both an aldehyde and a methyl ester substituent on the pyrrole ring. These electron-withdrawing groups significantly influence the electron density distribution within the indole scaffold, which is reflected in its spectroscopic signatures. The synthesis of this compound is typically achieved through the Vilsmeier-Haack formylation of the corresponding methyl 1H-indole-2-carboxylate precursor.[2] A precise and unambiguous characterization of the final product is crucial to ensure purity and to confirm the regioselectivity of the formylation reaction.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The key functional groups to be identified are the N-H of the indole, the aromatic protons of the benzene ring, the aldehyde proton and carbonyl, the ester methyl group and carbonyl, and the quaternary carbons of the indole core.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electron-withdrawing nature of the formyl and carboxylate groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H (1) | > 10.0 | br s | - |

| H-4 | 7.8 - 8.0 | d | ~8.0 |

| H-5 | 7.2 - 7.4 | t | ~7.5 |

| H-6 | 7.2 - 7.4 | t | ~7.5 |

| H-7 | 7.5 - 7.7 | d | ~8.0 |

| CHO (3-formyl) | ~10.2 | s | - |

| OCH₃ (2-ester) | ~3.9 | s | - |

Interpretation:

-

N-H Proton: The indole N-H proton is expected to appear as a broad singlet at a very downfield chemical shift (δ > 10.0 ppm) due to hydrogen bonding and the deshielding effect of the indole ring system.

-

Aromatic Protons (H-4, H-5, H-6, H-7): These protons will appear in the aromatic region (δ 7.2 - 8.0 ppm). H-4 and H-7 will likely be the most deshielded due to their proximity to the electron-withdrawing groups on the pyrrole ring. They will appear as doublets, while H-5 and H-6 will be triplets, assuming first-order coupling.

-

Aldehyde Proton: The formyl proton is highly deshielded and will appear as a sharp singlet at a characteristic downfield position (δ ~10.2 ppm).

-

Methyl Ester Protons: The three protons of the methyl ester group will give rise to a sharp singlet at approximately 3.9 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for each of the 11 carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~140 |

| C-3 | ~120 |

| C-3a | ~128 |

| C-4 | ~125 |

| C-5 | ~124 |

| C-6 | ~123 |

| C-7 | ~112 |

| C-7a | ~136 |

| C=O (ester) | ~162 |

| C=O (aldehyde) | ~185 |

| OCH₃ | ~52 |

Interpretation:

-

Carbonyl Carbons: The two carbonyl carbons will be the most downfield signals. The aldehyde carbonyl carbon is expected to be significantly more deshielded (δ ~185 ppm) than the ester carbonyl carbon (δ ~162 ppm).

-

Indole Ring Carbons: The chemical shifts of the indole ring carbons are influenced by the substituents. C-2 and C-7a, being adjacent to the nitrogen and the electron-withdrawing groups, will be at the downfield end of the aromatic region for the indole carbons. C-3, bearing the formyl group, will also be significantly affected.

-

Methyl Carbon: The methyl carbon of the ester group will appear at a characteristic upfield chemical shift of around 52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are summarized below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3100 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aldehyde) | 2850 - 2750 (two bands) | Weak |

| C=O Stretch (Ester) | ~1720 | Strong |

| C=O Stretch (Aldehyde) | ~1680 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

| C-O Stretch (Ester) | 1300 - 1100 | Strong |

Interpretation:

-

N-H Stretch: A medium intensity band in the region of 3300-3100 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.

-

Carbonyl Stretches: Two strong absorption bands are expected in the carbonyl region. The ester carbonyl stretch will appear at a higher wavenumber (~1720 cm⁻¹) compared to the aldehyde carbonyl stretch (~1680 cm⁻¹). This difference is due to the electronic effects of the adjacent oxygen atom in the ester.

-

Aldehyde C-H Stretch: The presence of the aldehyde is further confirmed by two weak bands in the 2850-2750 cm⁻¹ region, corresponding to the C-H stretching vibration of the formyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron ionization (EI) would likely lead to the following key fragments.

| m/z | Proposed Fragment Ion |

| 203 | [M]⁺ (Molecular Ion) |

| 172 | [M - OCH₃]⁺ |

| 144 | [M - COOCH₃]⁺ |

| 116 | [C₈H₆N]⁺ (from further fragmentation) |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) should be observed at m/z 203, confirming the molecular weight of the compound.

-

Major Fragmentation Pathways: The primary fragmentation pathways are expected to involve the loss of the ester group functionalities.

-

Loss of the methoxy radical (•OCH₃) from the ester would result in a fragment at m/z 172.

-

Cleavage of the entire methoxycarbonyl group (•COOCH₃) would lead to a significant peak at m/z 144.

-

Further fragmentation of the indole core can lead to smaller fragments, such as the one observed at m/z 116.

-

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific machine being used.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Solid (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

-

-

Data Acquisition:

-

Record the spectrum typically from 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty accessory before running the sample.

-

Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Data Acquisition: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

Conclusion

The spectroscopic data of this compound are highly characteristic and allow for its unambiguous identification. The combination of ¹H and ¹³C NMR provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (N-H, C=O of aldehyde and ester), and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This comprehensive spectroscopic analysis is an essential component of the quality control and characterization process for this important synthetic intermediate.

References

CAS number 18450-26-5 characterization and data

-

An In-depth Technical Guide to N-Desmethyl Diltiazem: Characterization, Pharmacology, and Analytical Methodologies

A Note on Chemical Identity: This guide focuses on N-Desmethyl Diltiazem, a primary active metabolite of the drug Diltiazem. The initially provided CAS number, 18450-26-5, corresponds to Methyl 3-formyl-1H-indole-2-carboxylate, a chemical intermediate with limited publicly available data relevant to drug development professionals. Given the audience and the detailed requirements of this guide, the content has been developed for N-Desmethyl Diltiazem, a pharmacologically significant compound. The CAS number for N-Desmethyl Diltiazem Hydrochloride is 130606-60-9.[1][2][3]

Introduction

N-Desmethyl Diltiazem, also known as N-monodesmethyldiltiazem, is the principal active metabolite of Diltiazem, a widely prescribed non-dihydropyridine calcium channel blocker.[4][5] Diltiazem is a cornerstone in the management of cardiovascular conditions such as hypertension, angina pectoris, and certain cardiac arrhythmias.[4][6] Following administration, Diltiazem undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system (specifically CYP3A4, CYP3A5, and CYP3A7), leading to the formation of several metabolites.[1] Among these, N-Desmethyl Diltiazem is a major circulating metabolite that significantly contributes to the overall therapeutic and toxicological profile of the parent drug.[4]

This technical guide provides a comprehensive overview of N-Desmethyl Diltiazem, focusing on its physicochemical characterization, core mechanism of action, and the analytical and experimental protocols essential for its study in a drug development context.

Physicochemical Characterization

Accurate characterization of a pharmacologically active molecule is fundamental to its development and analysis. This section details the key physicochemical properties of N-Desmethyl Diltiazem Hydrochloride and outlines standard protocols for its spectroscopic identification.

Core Properties

A summary of the essential physicochemical data for N-Desmethyl Diltiazem Hydrochloride is presented in Table 1.

Table 1: Physicochemical Properties of N-Desmethyl Diltiazem Hydrochloride

| Property | Value | Reference |

| IUPAC Name | (2S,3S)-3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-1,5-benzothiazepin-4(5H)-one hydrochloride | [2] |

| Synonyms | N-Demethyldiltiazem, N-Monodesmethyldiltiazem, Diltiazem EP Impurity D | [3][5][7] |

| CAS Number | 130606-60-9 | [1][2][3] |

| Molecular Formula | C₂₁H₂₄N₂O₄S • HCl | [3][7] |

| Molecular Weight | 436.95 g/mol | [2][3][7] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 156-158 °C | [8] |

| Solubility | Soluble in Chloroform and DMSO |

Spectroscopic and Analytical Characterization

HPLC is a cornerstone technique for the separation, identification, and quantification of N-Desmethyl Diltiazem in biological matrices and pharmaceutical formulations.

-

Objective: To resolve N-Desmethyl Diltiazem from its parent drug, Diltiazem, and other metabolites with high sensitivity and specificity.

-

Rationale: The polarity differences between Diltiazem and its metabolites allow for their separation on a reversed-phase column. The use of a UV or mass spectrometric detector provides the necessary sensitivity and specificity for quantification.

Protocol: Reversed-Phase HPLC for Quantification

-

Instrumentation: An HPLC system equipped with a UV detector or a mass spectrometer is required.[9]

-

Column: A C18 or C8 reversed-phase column is typically used.[10]

-

Mobile Phase: A common mobile phase is a mixture of an acetate or phosphate buffer and acetonitrile, often in a gradient elution.[9] For example, a gradient starting with 80:20 aqueous buffer to acetonitrile and transitioning to 40:60.[5]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[9]

-

Detection: UV detection is commonly set at 237 nm or 240 nm.[9][11] For higher specificity and sensitivity, mass spectrometry in the multiple reaction monitoring (MRM) mode can be employed, monitoring the transition of m/z 401.09 to 150.04 for N-desmethyl diltiazem.[12]

-

Sample Preparation: Plasma or serum samples typically require a solid-phase extraction (SPE) cleanup on C18 cartridges before injection.[10][13]

-

Quantification: A calibration curve is constructed using a certified reference material of N-Desmethyl Diltiazem Hydrochloride.

Mass spectrometry is a powerful tool for the structural elucidation and sensitive detection of N-Desmethyl Diltiazem.

-

Objective: To confirm the molecular weight and fragmentation pattern of N-Desmethyl Diltiazem.

-

Rationale: Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to generate ions of the analyte, which are then separated by their mass-to-charge ratio, providing a molecular fingerprint.

Expected Fragmentation: In tandem MS (MS/MS), the protonated molecule [M+H]⁺ of N-Desmethyl Diltiazem (m/z 401.1) will fragment to produce characteristic daughter ions, which can be used for its unambiguous identification in complex matrices.[12]

IR spectroscopy is useful for identifying the functional groups present in the N-Desmethyl Diltiazem molecule.

-

Objective: To identify the characteristic vibrational frequencies of the functional groups in N-Desmethyl Diltiazem.

-

Rationale: The benzothiazepine core, ester, and amide functionalities will exhibit characteristic absorption bands in the IR spectrum.

Expected Absorptions:

-

C=O stretch (amide and ester): Strong absorptions around 1690 cm⁻¹ and 1740 cm⁻¹, respectively.[14]

-

Ar–C-H stretch: Bands in the region of 3060–3040 cm⁻¹.[14]

-

C-N stretch: Typically observed in the fingerprint region.

Pharmacology and Mechanism of Action

The pharmacological activity of N-Desmethyl Diltiazem mirrors that of its parent compound, Diltiazem, acting as a calcium channel blocker.[5]

L-Type Calcium Channel Blockade

The primary mechanism of action for N-Desmethyl Diltiazem is the inhibition of calcium ion influx through voltage-gated L-type calcium channels (Caᵥ1.2) in cardiac and vascular smooth muscle cells.[4] This action leads to a reduction in intracellular calcium concentration, which in turn causes relaxation of the vascular smooth muscle, leading to vasodilation and a decrease in blood pressure.[6][] In the heart, this reduction in calcium influx results in a decreased force of contraction (negative inotropy) and a slower heart rate (negative chronotropy).[6]

N-Desmethyl Diltiazem binds to a specific site on the α1 subunit of the L-type calcium channel.[4] This binding stabilizes the channel in a state that is less permeable to calcium ions, thereby reducing the influx of calcium during membrane depolarization.[4]

Signaling Pathway

The blockade of L-type calcium channels by N-Desmethyl Diltiazem in vascular smooth muscle cells disrupts the signaling cascade that leads to muscle contraction.

Caption: Signaling pathway of L-type calcium channel blockade.

Experimental Protocols

This section provides detailed methodologies for assessing the biological activity of N-Desmethyl Diltiazem.

In Vitro Vasorelaxant Activity Assay

This protocol describes a method to assess the vasorelaxant activity of N-Desmethyl Diltiazem using isolated aortic rings.

-

Objective: To determine the potency of N-Desmethyl Diltiazem in relaxing pre-contracted vascular smooth muscle.

-

Rationale: The relaxation of vascular tissue in response to the compound provides a direct measure of its calcium channel blocking activity.

Protocol: Isolated Aortic Ring Assay

-

Tissue Preparation:

-

Humanely euthanize a laboratory animal (e.g., a rat) in accordance with institutional guidelines.

-

Excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

-

Carefully clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in width.

-

-

Mounting:

-

Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Attach one end of the ring to a fixed hook and the other to a force transducer to record isometric tension.

-

-

Equilibration:

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1.5-2.0 g), with changes of the bath solution every 15-20 minutes.

-

-

Contraction and Relaxation:

-

Induce a sustained contraction of the aortic rings with a contracting agent such as phenylephrine or high potassium chloride solution.

-

Once the contraction has stabilized, add cumulative concentrations of N-Desmethyl Diltiazem to the organ bath.

-

Record the relaxation response at each concentration until a maximal response is achieved.

-

-

Data Analysis:

-

Express the relaxation at each concentration as a percentage of the pre-contraction induced by the contracting agent.

-

Plot the concentration-response curve and calculate the IC₅₀ value (the concentration of N-Desmethyl Diltiazem that causes 50% of the maximal relaxation). N-desmethyl Diltiazem has been shown to inhibit spontaneous contractions in isolated rat portal veins with an IC₅₀ of 489 nM.[1]

-

Caption: Experimental workflow for the vasorelaxation assay.

Conclusion

N-Desmethyl Diltiazem is a pharmacologically active metabolite that plays a crucial role in the therapeutic effects of Diltiazem. A thorough understanding of its physicochemical properties, mechanism of action, and appropriate analytical and experimental methodologies is essential for researchers and professionals in the field of drug development and cardiovascular pharmacology. This guide provides a foundational framework for the characterization and evaluation of this important compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Diltiazem N-desmethyl hydrochloride | CymitQuimica [cymitquimica.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. ovid.com [ovid.com]

- 11. An HPLC Method for the Determination of Diltiazem and Three of its Metabolites in Serum | Semantic Scholar [semanticscholar.org]

- 12. ijpsr.com [ijpsr.com]

- 13. High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of Methyl 3-formyl-1H-indole-2-carboxylate: A Cornerstone for Synthetic Innovation

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the chemical reactivity of methyl 3-formyl-1H-indole-2-carboxylate, a versatile heterocyclic compound. We will delve into the nuanced behavior of its constituent formyl and ester groups, providing a framework for predicting and controlling reaction outcomes. This document serves as a technical resource for chemists engaged in the synthesis of novel indole-based compounds with potential applications in medicinal chemistry and materials science.

Molecular Architecture and Electronic Landscape

This compound possesses a unique electronic architecture that dictates the reactivity of its functional groups. The indole nucleus is an electron-rich aromatic system, a trait that significantly influences the electrophilicity of the attached formyl and ester moieties.[1] The lone pair of electrons on the nitrogen atom participates in resonance, increasing the electron density at the C3 position. This electronic push has a dichotomous effect on the C3-formyl group.

The formyl group at the C3 position is the more reactive electrophilic site compared to the ester group at C2. This heightened reactivity is a direct consequence of the electronic properties of the indole ring. The C3 position of indole is inherently more nucleophilic than C2, making electrophilic substitution at C3 a favored process.[1][2] Consequently, the formyl group at this position is more susceptible to nucleophilic attack.

The methyl carboxylate group at the C2 position is comparatively less reactive. Its carbonyl carbon is less electrophilic due to the delocalization of the adjacent oxygen's lone pair, a standard feature of esters.[3] Furthermore, the steric hindrance from the indole ring and the adjacent formyl group can also play a role in diminishing its accessibility to nucleophiles.

Key Molecular Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | [4] |

| Molecular Weight | 203.19 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 18450-26-5 | [4] |

Chemoselective Reactions of the Formyl Group

The enhanced electrophilicity of the C3-formyl group allows for a wide array of chemoselective transformations, leaving the C2-ester group intact under appropriate reaction conditions.

Condensation Reactions

The formyl group readily undergoes condensation reactions with various nucleophiles, such as anilines and hydrazines. These reactions are typically carried out under mild conditions and provide a straightforward route to more complex indole derivatives.

For instance, the reaction with substituted anilines yields ethyl 3-(N-aryliminomethyl)-5-halo-1H-indole-2-carboxylates (Schiff bases).[5] Similarly, condensation with hydrazine hydrate can lead to cyclized products like substituted-3H-pyridazino[4,5-b]indol-4(5H)-ones.[5]

Experimental Protocol: Synthesis of Ethyl 3-(N-aryliminomethyl)-5-halo-1H-indole-2-carboxylates [5]

-

Dissolution: Dissolve ethyl 3-formyl-5-halo-1H-indole-2-carboxylate (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Aniline: Add the substituted aniline (1 equivalent) to the solution.

-

Catalysis (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Caption: Generalized workflow for the condensation reaction of the formyl group.

Morita–Baylis–Hillman Reaction

The formyl group can participate in carbon-carbon bond-forming reactions, such as the Morita–Baylis–Hillman (MBH) reaction. This reaction involves the coupling of the aldehyde with activated alkenes, catalyzed by a nucleophilic catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane).[6] This provides access to highly functionalized indole derivatives with a hydroxyl group and a carbon-carbon double bond at the 3-position.[6]

Reactions Involving the Ester Group

While generally less reactive, the ester group at the C2 position can be transformed under more forcing conditions or with specific reagents.

Hydrolysis

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, for example, by treatment with sodium hydroxide or potassium hydroxide in a mixture of water and an organic solvent.[7] It is important to note that prolonged exposure to strong basic conditions can potentially affect the stability of the indole ring.[7]

Experimental Protocol: Saponification of this compound

-

Dissolution: Suspend this compound (1 equivalent) in a mixture of methanol and water.

-

Addition of Base: Add an excess of sodium hydroxide (e.g., 2-3 equivalents) to the suspension.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidification: Dilute the aqueous residue with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

-

Isolation: The resulting carboxylic acid will precipitate and can be collected by filtration, washed with cold water, and dried.

Caption: Stepwise process for the hydrolysis of the ester group.

Reduction

The ester group can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[3] This reaction typically requires anhydrous conditions. It is crucial to consider that LiAlH₄ can also reduce the formyl group to a hydroxyl group. Therefore, if selective reduction of the ester is desired, protection of the formyl group would be necessary.

Tandem and Competitive Reactions

In many instances, both the formyl and ester groups can participate in reactions, either in a stepwise or competitive manner. The outcome of such reactions is highly dependent on the nature of the reagents and the reaction conditions. For example, using a strong nucleophile that can react with both carbonyls, such as a Grignard reagent, would likely lead to a mixture of products or a di-addition product, assuming no significant steric hindrance.[3]

Applications in Drug Discovery and Organic Synthesis

The differential reactivity of the formyl and ester groups in this compound makes it a valuable scaffold in drug discovery and a versatile intermediate in organic synthesis.[8][9][10] The ability to selectively functionalize one group while leaving the other intact allows for the construction of complex molecular architectures. The resulting derivatives have been investigated for a wide range of biological activities, including antimicrobial, tranquilizing, and anticonvulsant properties.[5]

Conclusion

This compound is a molecule with a rich and tunable reactivity profile. The C3-formyl group serves as the primary site for electrophilic attack, enabling a host of chemoselective transformations. The C2-ester group, while more robust, can be manipulated under specific conditions. A thorough understanding of the electronic and steric factors governing the reactivity of these two functional groups is paramount for the rational design and synthesis of novel and medicinally relevant indole derivatives.

References

- 1. bhu.ac.in [bhu.ac.in]

- 2. soc.chim.it [soc.chim.it]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound | C11H9NO3 | CID 735825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]

- 7. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 9. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

role of methyl 3-formyl-1H-indole-2-carboxylate as a synthetic intermediate

An In-depth Technical Guide to Methyl 3-Formyl-1H-indole-2-carboxylate as a Synthetic Intermediate

Authored by a Senior Application Scientist

Abstract

This compound is a versatile and highly valuable synthetic intermediate, serving as a cornerstone in the construction of a diverse array of complex heterocyclic systems and pharmacologically active molecules. This technical guide provides an in-depth exploration of its synthesis, chemical reactivity, and strategic applications in modern organic chemistry and drug development. We will delve into the mechanistic underpinnings of its utility, present detailed experimental protocols for its preparation and key transformations, and showcase its role in the synthesis of notable bioactive compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the unique chemical attributes of this indole derivative in their synthetic endeavors.

Introduction: The Strategic Importance of the Indole Nucleus

The indole scaffold is a privileged heterocyclic motif, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals. Its inherent biological activity and its capacity for diverse chemical functionalization have made it a focal point of synthetic chemistry for over a century. Within the vast family of indole derivatives, this compound stands out as a particularly powerful building block. The presence of three distinct functional groups—the indole N-H, the C2-ester, and the C3-aldehyde—provides a rich platform for a multitude of chemical transformations, enabling the regioselective construction of complex molecular architectures.

The strategic placement of the formyl group at the C3 position, adjacent to the electron-donating indole nitrogen, renders it highly reactive towards a variety of nucleophiles. Simultaneously, the C2-ester group serves as a versatile handle for further modifications, including hydrolysis, amidation, or reduction. This trifunctional nature allows for a programmed and sequential elaboration of the indole core, making it an ideal starting material for the synthesis of alkaloids, enzyme inhibitors, and other therapeutic agents.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the Vilsmeier-Haack formylation of methyl 1H-indole-2-carboxylate. This electrophilic substitution reaction is highly regioselective for the electron-rich C3 position of the indole ring.

The Vilsmeier-Haack Reaction: Mechanism and Optimization

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amide, such as N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent, a chloroiminium ion, is then attacked by the nucleophilic C3 position of the indole. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of Methyl 1H-indole-2-carboxylate

Materials:

-

Methyl 1H-indole-2-carboxylate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

-

Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 1H-indole-2-carboxylate in anhydrous DMF.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add phosphorus oxychloride dropwise to the cooled solution via a dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.

-

Stir the resulting mixture until the evolution of gas ceases and a precipitate forms.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield pure this compound.

Data Presentation:

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| Methyl 1H-indole-2-carboxylate | 175.18 | 1.0 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 1.1 - 1.5 |

| N,N-Dimethylformamide (DMF) | 73.09 | Solvent |

| Product | Molar Mass ( g/mol ) | Typical Yield | Appearance |

| This compound | 203.19 | 85-95% | White to pale yellow solid |

Diagram: Vilsmeier-Haack Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Applications in the Synthesis of Bioactive Molecules

The strategic arrangement of functional groups in this compound makes it a versatile precursor for a wide range of heterocyclic systems with significant biological activities.

Synthesis of β-Carbolines

β-Carbolines are a class of indole alkaloids with a broad spectrum of pharmacological properties, including antitumor, anti-HIV, and anxiolytic activities. This compound can serve as a key starting material for the construction of the β-carboline skeleton through reactions like the Pictet-Spengler reaction.

Synthesis of Diindolylmethanes (DIMs)

Diindolylmethanes are another important class of bioactive molecules known for their anticancer and anti-inflammatory properties. The aldehyde functionality of this compound readily undergoes condensation reactions with other indole derivatives to form various substituted diindolylmethanes.

Diagram: Synthetic Utility of this compound

Caption: Key synthetic transformations and resulting bioactive products.

Multicomponent Reactions

The reactivity of the aldehyde group also allows for its participation in various multicomponent reactions (MCRs), which are highly efficient processes for the synthesis of complex molecules in a single step. For instance, it can be employed in Ugi or Passerini reactions to generate peptidomimetic structures.

Conclusion

This compound has firmly established itself as a pivotal intermediate in synthetic organic chemistry. Its straightforward preparation via the Vilsmeier-Haack reaction, coupled with the orthogonal reactivity of its functional groups, provides a versatile platform for the construction of a vast array of complex and biologically significant molecules. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents.

Exploring the Chemical Space of Methyl 3-Formyl-1H-indole-2-carboxylate Derivatives: A Technical Guide for Drug Discovery

Foreword: The Enduring Potential of the Indole Scaffold

The indole nucleus stands as a cornerstone in medicinal chemistry, a privileged scaffold that has given rise to a multitude of therapeutic agents.[1] Its unique electronic properties and structural versatility allow for a rich exploration of chemical space, leading to compounds with a wide array of biological activities. From anticancer and antimicrobial to anti-inflammatory agents, indole derivatives have consistently proven their value in drug discovery.[1][2] This guide focuses on a particularly promising starting point for chemical diversification: methyl 3-formyl-1H-indole-2-carboxylate. The strategic placement of the formyl and methyl ester groups on the indole core provides two key points for chemical modification, opening the door to a vast landscape of novel molecular architectures with significant therapeutic potential.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is designed to provide not just protocols, but a deeper understanding of the causality behind experimental choices, fostering a more intuitive and effective approach to the synthesis and evaluation of this promising class of compounds.

Synthesis of the Core Scaffold: this compound

The journey into the chemical space of these derivatives begins with the efficient synthesis of the core molecule. The most direct and widely employed method for introducing a formyl group at the C3 position of an electron-rich indole ring is the Vilsmeier-Haack reaction .[3] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Mechanistic Insight: The "Why" Behind the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic example of an electrophilic aromatic substitution. The key to its success lies in the generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent). This species is sufficiently reactive to attack the electron-rich C3 position of the indole ring. The choice of DMF and POCl₃ is critical; DMF serves as the source of the formyl group, while POCl₃ activates the amide to form the reactive electrophile. The subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Diagram 1: Vilsmeier-Haack Reaction Workflow

References

The Latent Therapeutic Potential of the Methyl 3-Formyl-1H-indole-2-carboxylate Scaffold: A Technical Guide for Drug Discovery

Introduction: The Privileged Indole Nucleus and the Promise of a Versatile Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs with profound pharmacological effects.[1][2] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold" in drug discovery.[3] Within this esteemed class of heterocycles, methyl 3-formyl-1H-indole-2-carboxylate emerges as a particularly intriguing starting point for the development of novel therapeutic agents. This molecule, characterized by an electron-withdrawing formyl group at the C3 position and a methyl carboxylate at C2, presents a synthetically versatile platform for the generation of diverse chemical libraries. While direct biological data on the unmodified scaffold is limited, extensive research into its derivatives has unveiled a rich tapestry of potential therapeutic applications, ranging from oncology to infectious diseases. This technical guide will provide an in-depth exploration of the latent biological activities of the this compound scaffold by examining the pharmacological profiles of its key derivatives.

I. The Synthetic Gateway: Preparing the Core Scaffold

The utility of this compound as a foundational molecule in medicinal chemistry is intrinsically linked to its accessibility. The Vilsmeier-Haack formylation of ethyl indole-2-carboxylate derivatives is a common and effective method for introducing the crucial formyl group at the C3 position.[4] This reaction provides a straightforward route to the core scaffold, setting the stage for subsequent derivatization and biological screening.

Experimental Protocol: Vilsmeier-Haack Formylation of Ethyl 1H-indole-2-carboxylate

-

Reagents and Materials:

-

Ethyl 1H-indole-2-carboxylate

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO3) solution

-

Dichloromethane (CH2Cl2)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool DMF to 0°C.

-

Slowly add phosphorus oxychloride dropwise to the cooled DMF with constant stirring. Maintain the temperature at 0°C. This forms the Vilsmeier reagent.

-

After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

-

Dissolve ethyl 1H-indole-2-carboxylate in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of crushed ice and basify with a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure ethyl 3-formyl-1H-indole-2-carboxylate.

-

II. Unveiling the Anticancer Potential

The indole scaffold is a well-established pharmacophore in oncology, with numerous derivatives exhibiting potent cytotoxic and cytostatic activities.[5][6] The this compound scaffold serves as a valuable precursor for the synthesis of novel anticancer agents, primarily through the chemical modification of the 3-formyl group.

A. Thiosemicarbazones: A Promising Avenue for Anticancer Drug Design

Condensation of the 3-formyl group with thiosemicarbazides yields indole-3-carboxaldehyde thiosemicarbazones, a class of compounds that has demonstrated significant anticancer activity.[7] These derivatives often exert their effects through various mechanisms, including the inhibition of topoisomerase II and the induction of apoptosis.[8][9]

A study on novel 1-substituted indole-3-carboxaldehyde thiosemicarbazones revealed that several derivatives efficiently inhibited the growth of a majority of cancer cell lines with considerable selectivity.[7] Notably, palladium(II) complexes of indole-3-carbaldehyde thiosemicarbazones have also been synthesized and evaluated for their anticancer properties.[8] These complexes have shown the ability to cleave DNA and have exhibited moderate anticancer activity against various cancer cell lines, with some compounds demonstrating activity comparable to the well-known anticancer drug cisplatin.[8] The mechanism of cell death was identified as apoptosis, confirmed by morphological changes and DNA fragmentation.[8][9]

B. Sulfonohydrazides: Targeting Breast Cancer

Further derivatization of the 3-formyl group has led to the synthesis of indole-based arylsulfonylhydrazides. In one study, a series of these compounds were screened for their in vitro anticancer activity against estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-468) breast cancer cell lines.[6] One particular derivative, 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide, showed promising inhibition of both cell lines with IC50 values of 13.2 µM and 8.2 µM, respectively.[6] Importantly, this compound was found to be non-toxic to noncancerous cells, indicating a degree of selectivity for cancerous cells.[6]

Quantitative Data Summary: Anticancer Activity of Indole-3-carbaldehyde Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiosemicarbazones | Various | Not specified | [7] |

| Palladium(II) Thiosemicarbazone Complexes | HepG-2 | 22.8 and 67.1 | [8][9] |

| Arylsulfonylhydrazides | MCF-7 | 13.2 | [6] |

| Arylsulfonylhydrazides | MDA-MB-468 | 8.2 | [6] |

III. Combating Microbial Threats: Antimicrobial and Antifungal Activities

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. The indole nucleus has long been recognized for its antimicrobial properties, and derivatives of this compound have shown promise in this area.[10][11]

A. Antibacterial and Antifungal Indole-2-Carboxamides

While the primary focus of derivatization is often the 3-formyl group, modifications at the 2-carboxylate position also yield biologically active compounds. Amide derivatives of indole-2-carboxylic acid have been synthesized and evaluated for their in vitro antimicrobial properties.[10] One such derivative demonstrated significant activity against Enterococcus faecalis and the pathogenic yeast Candida albicans, with a minimum inhibitory concentration (MIC) value of 8 µg/mL against the latter.[10] Several other ester and amide derivatives also exhibited noticeable antifungal activities against C. albicans.[10]

B. Semicarbazones with Antibacterial Efficacy

The antibacterial potential of indole-3-carbaldehyde derivatives has been further explored through the synthesis of semicarbazones. In a study investigating four such derivatives, two compounds, 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide and 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide, exhibited inhibitory activity against Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus subtilis, with MIC values of 100 and 150 μg/mL, respectively.[12]

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of synthesized indole derivatives.

IV. Modulating the Inflammatory Response

Chronic inflammation is a key pathological feature of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Indole derivatives, including the well-known nonsteroidal anti-inflammatory drug (NSAID) indomethacin, have a long history of use in this therapeutic area.[13][14] The this compound scaffold provides a template for the design of new anti-inflammatory compounds.

A. Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory effects of many NSAIDs are mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[15] Novel indole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, with molecular docking studies suggesting their potential to act as COX-1 and COX-2 inhibitors.[13] One study identified an indole derivative that exhibited significant anti-inflammatory and analgesic properties, potentially acting as both a central anti-nociceptive agent and a peripheral inhibitor of inflammation.[13]

B. Regulation of Inflammatory Signaling Pathways

Indole-3-carboxaldehyde itself has been shown to regulate inflammatory responses. In a study investigating its effects on respiratory syncytial virus (RSV)-induced inflammation, indole-3-carboxaldehyde was found to moderately inhibit the excessive secretion of interferon-alpha (IFN-α) by downregulating the expression of Toll-like receptor 7 (TLR7).[16] This suggests that derivatives of the this compound scaffold could be explored for their ability to modulate key inflammatory signaling pathways, such as the TLR7 and NF-κB pathways.[14][16]

V. Antiviral and Other Potential Biological Activities

The structural versatility of the indole nucleus has led to the discovery of derivatives with a broad spectrum of biological activities, including antiviral, antioxidant, and antiplatelet properties.[17][18][19]

A. Antiviral Potential

Derivatives of indole-3-carboxylic acid have demonstrated antiviral activity. For instance, a specific 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole dihydrochloride was found to exhibit a reliable antiviral effect against SARS-CoV-2 in vitro, completely inhibiting viral replication at a concentration of 52.0 µM.[18] This compound also suppressed the formation of syncytia induced by the SARS-CoV-2 spike protein.[18]

B. Antioxidant and Antiplatelet Activities

The antioxidant potential of indole-3-carboxaldehyde analogues has been investigated, with some derivatives showing superior activity compared to standard antioxidants like butylated hydroxyanisole (BHA).[20][21] Furthermore, indole-3-carboxaldehyde phenylhydrazone has been identified as a potent inhibitor of platelet aggregation induced by arachidonic acid, suggesting a potential role for such derivatives in the prevention of thrombotic disorders.[19]

Conclusion and Future Directions

The this compound scaffold represents a highly promising, yet underexplored, platform for the discovery of new therapeutic agents. By serving as a versatile synthetic intermediate, it provides access to a wide array of derivatives with significant biological activities. The evidence presented in this technical guide, drawn from extensive research on its derivatives, strongly suggests that this scaffold holds latent potential in the development of novel anticancer, antimicrobial, anti-inflammatory, and antiviral drugs.

Future research should focus on a more systematic exploration of the structure-activity relationships (SAR) for derivatives of this scaffold. High-throughput screening of libraries based on this compound, coupled with computational modeling and mechanistic studies, will be crucial in unlocking its full therapeutic potential. The continued investigation of this privileged scaffold is poised to yield a new generation of indole-based medicines to address pressing global health challenges.

References

- 1. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 6. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, structures and mechanistic pathways of anticancer activity of palladium(ii) complexes with indole-3-carbaldehyde thiosemicarbazones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities | Semantic Scholar [semanticscholar.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 15. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indole-3-carboxaldehyde regulates RSV-induced inflammatory response in RAW264.7 cells by moderate inhibition of the TLR7 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. eurekaselect.com [eurekaselect.com]

- 18. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. derpharmachemica.com [derpharmachemica.com]

Methodological & Application

detailed experimental protocol for Vilsmeier-Haack formylation of methyl 1H-indole-2-carboxylate

Introduction: Strategic Formylation of the Indole Nucleus

The Vilsmeier-Haack reaction stands as a cornerstone transformation in organic synthesis, prized for its efficacy in the formylation of electron-rich aromatic and heteroaromatic systems.[1][2] Within pharmaceutical and materials science, the indole scaffold is a privileged structure, and its C3-formylated derivatives, such as methyl 3-formyl-1H-indole-2-carboxylate, are pivotal intermediates for the synthesis of a diverse array of biologically active compounds, including aplysinopsin and β-carboline analogues.[3][4]

This guide provides a comprehensive, field-proven protocol for the regioselective C3-formylation of methyl 1H-indole-2-carboxylate. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide critical insights into reaction monitoring, work-up, and purification.

Reaction Principle: The Electrophilic Nature of the Vilsmeier Reagent

The Vilsmeier-Haack reaction proceeds through the in-situ formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[2][5] This reagent is generated from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide, most commonly phosphorus oxychloride (POCl₃).[6]

The reaction mechanism can be delineated as follows:

-

Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile, attacks the electrophilic phosphorus center of POCl₃. A subsequent rearrangement and elimination of a dichlorophosphate anion yields the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺.

-

Electrophilic Aromatic Substitution: The indole ring, being electron-rich, acts as a nucleophile. The C3 position is the most electron-dense and sterically accessible site, leading to a highly regioselective attack on the Vilsmeier reagent.[5] This step forms a resonance-stabilized cationic intermediate.

-

Hydrolysis: The intermediate iminium salt is then hydrolyzed during the aqueous work-up. The addition of water, followed by the elimination of dimethylamine, yields the final aldehyde product, this compound.

Even with the presence of an electron-withdrawing carboxylate group at the C2 position, the inherent nucleophilicity of the indole C3 position drives the reaction to the desired product.

Visualizing the Reaction Mechanism

Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism.

Detailed Experimental Protocol

This protocol is adapted from the successful formylation of the analogous ethyl ester.[3]

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation |

| Methyl 1H-indole-2-carboxylate | ≥98% | Sigma-Aldrich, TCI |

| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Sigma-Aldrich, Acros |

| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8%, anhydrous | Sigma-Aldrich, Acros |

| Dichloromethane (DCM), anhydrous | ≥99.8%, anhydrous | Fisher Scientific |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS reagent | Fisher Scientific |

| Saturated aqueous sodium chloride (Brine) | ACS reagent | Fisher Scientific |

| Anhydrous magnesium sulfate (MgSO₄) | Laboratory grade | Fisher Scientific |

| Ethyl acetate | ACS grade | Fisher Scientific |

| Hexanes | ACS grade | Fisher Scientific |

| Deionized water | N/A | In-house |

Equipment

-

Three-neck round-bottom flask (250 mL), flame-dried

-

Magnetic stirrer and stir bar

-

Dropping funnel, pressure-equalizing

-

Reflux condenser

-

Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)

-

Ice-water bath

-

Heating mantle with temperature controller

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)